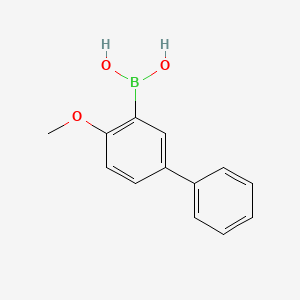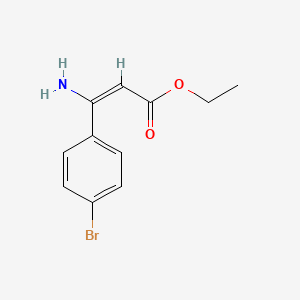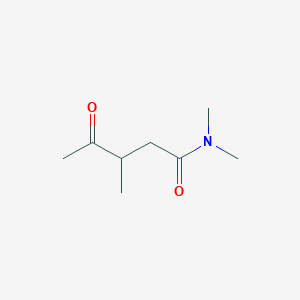
N,N,3-trimethyl-4-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-trimethyl-4-oxopentanamide is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . . This compound is characterized by its unique structure, which includes a ketone and an amide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-4-oxopentanamide can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-trimethyl-4-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
N,N,3-trimethyl-4-oxopentanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,3-trimethyl-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N,N,3-trimethyl-4-oxopentanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a ketone and an amide group allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-oxopentanamide |
InChI |
InChI=1S/C8H15NO2/c1-6(7(2)10)5-8(11)9(3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
OSWAKIDRQKNYJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)N(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


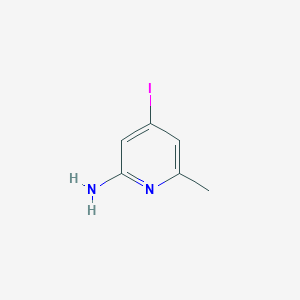
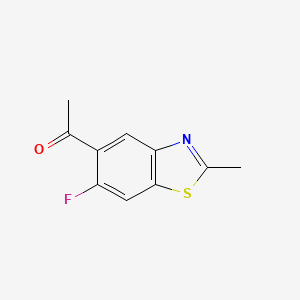

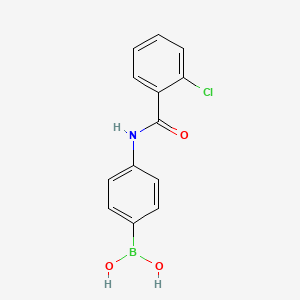
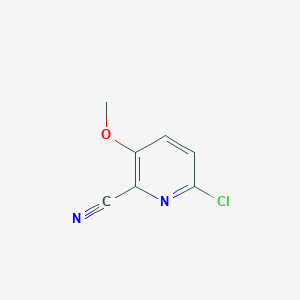
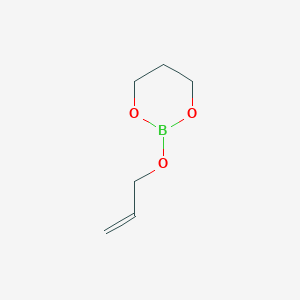
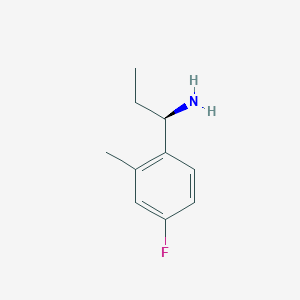
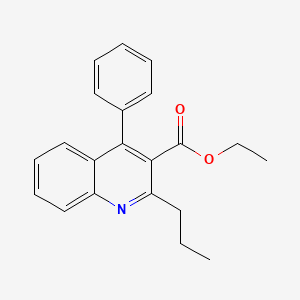
![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)

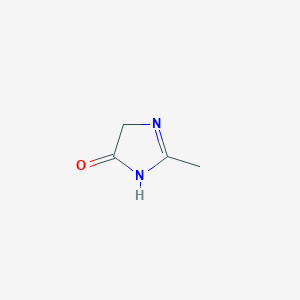
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
